C-10 Hydroxyl vs. Benzoyl Esterification
Carmichaenine B (compound 2) and Carmichaenine E (compound 5) are distinguished from Carmichaenine A (1), C (3), and D (4) by possessing an OH substitution at the C-10 position rather than benzoyl esterification at C-8 or C-14 [1]. This structural feature is directly verified by 2D NMR spectroscopic analysis in the primary isolation study [1]. Among the five carmichaenine congeners, only Carmichaenine B and E share this specific C-10 hydroxylation pattern, while Carmichaenine A and E share 8-O-benzoyl substitution, and Carmichaenine C and D share 14-O-benzoyl substitution [1]. The absence of a benzoyl group in Carmichaenine B results in a molecular weight reduction of approximately 102 Da compared to Carmichaenine A (C31H43NO7, MW 541.68) [2].
| Evidence Dimension | C-10 functional group substitution pattern |
|---|---|
| Target Compound Data | OH substitution at C-10; molecular formula C23H37NO7; MW 439.5 g/mol |
| Comparator Or Baseline | Carmichaenine A: 8-O-benzoyl substitution, C31H43NO7, MW 541.68; Carmichaenine C/D: 14-O-benzoyl substitution |
| Quantified Difference | Difference of >100 Da in molecular weight; absence of benzoyl group (C6H5CO, ~105 Da) compared to Carmichaenine A |
| Conditions | Structural determination by 1D and 2D NMR spectroscopy (including ¹H NMR, ¹³C NMR, HSQC, HMBC, COSY, NOESY) and HR-ESI-MS |
Why This Matters
The absence of the benzoyl group in Carmichaenine B predicts distinct chromatographic retention and fundamentally different lipophilicity relative to benzoylated congeners, directly impacting analytical method development and solubility-based experimental design.
- [1] Qin XD, Yang S, Zhao Y, Gao Y, Ren FC, Zhang DY, Wang F. Five new C19-diterpenoid alkaloids from Aconitum carmichaeli. Phytochemistry Letters. 2015;13:390-393. View Source
- [2] Carmichaenine A product data. PeptideDB. CAS: 2065228-59-1, Formula: C31H43NO7, MW: 541.68. View Source
